7-Methoxy-1,2,3,4-tetrahydroacridin-9-amine 7-Methoxy-1,2,3,4-tetrahydroacridin-9-amine Potent inhibitor of AChE in treatment of cognitive manifestation of AD; High Quality Biochemicals for Research Uses
Brand Name: Vulcanchem
CAS No.: 5778-80-3
VCID: VC0006554
InChI: InChI=1S/C14H16N2O/c1-17-9-6-7-13-11(8-9)14(15)10-4-2-3-5-12(10)16-13/h6-8H,2-5H2,1H3,(H2,15,16)
SMILES: COC1=CC2=C(C=C1)N=C3CCCCC3=C2N
Molecular Formula: C14H16N2O
Molecular Weight: 228.29 g/mol

7-Methoxy-1,2,3,4-tetrahydroacridin-9-amine

CAS No.: 5778-80-3

Cat. No.: VC0006554

Molecular Formula: C14H16N2O

Molecular Weight: 228.29 g/mol

* For research use only. Not for human or veterinary use.

7-Methoxy-1,2,3,4-tetrahydroacridin-9-amine - 5778-80-3

CAS No. 5778-80-3
Molecular Formula C14H16N2O
Molecular Weight 228.29 g/mol
IUPAC Name 7-methoxy-1,2,3,4-tetrahydroacridin-9-amine
Standard InChI InChI=1S/C14H16N2O/c1-17-9-6-7-13-11(8-9)14(15)10-4-2-3-5-12(10)16-13/h6-8H,2-5H2,1H3,(H2,15,16)
Standard InChI Key APQPVVOYBLOJDY-UHFFFAOYSA-N
SMILES COC1=CC2=C(C=C1)N=C3CCCCC3=C2N
Canonical SMILES COC1=CC2=C(C=C1)N=C3CCCCC3=C2N

Chemical and Pharmacological Background of 7-Methoxy-1,2,3,4-Tetrahydroacridin-9-Amine

Structural Characteristics and Design Rationale

7-Methoxy-1,2,3,4-tetrahydroacridin-9-amine (7-MEOTA) belongs to the acridine class of heterocyclic compounds, characterized by a planar tricyclic framework. The molecule features a methoxy substituent at position 7 and an amino group at position 9, distinguishing it from the parent compound tacrine (9-amino-1,2,3,4-tetrahydroacridine) . This structural modification was introduced to mitigate the hepatotoxicity associated with THA, which arose from metabolic generation of reactive quinone methides . The methoxy group enhances electron density on the aromatic ring, potentially reducing oxidative stress and improving metabolic stability .

Historical Development and Clinical Context

Tacrine, the first FDA-approved cholinesterase inhibitor for AD, was discontinued due to dose-dependent hepatotoxicity observed in 30% of patients . In contrast, preclinical studies of 7-MEOTA demonstrated no significant hepatotoxic effects in single-administration models, prompting its evaluation as a safer alternative . The compound’s ability to cross the blood-brain barrier and inhibit central cholinesterases positions it as a candidate for mitigating cognitive decline in neurodegenerative disorders .

Synthesis and Mechanistic Insights

Synthetic Pathways and Challenges

Pharmacological Profile and Enzyme Kinetics

Cholinesterase Inhibition Potency

7-MEOTA exhibits dual inhibition of hAChE and hBChE, though with lower potency than THA. Comparative IC50 data reveal the following trends:

CompoundhAChE IC50 (µM)hBChE IC50 (µM)Selectivity Index (hBChE/hAChE)
THA0.5 ± 0.10.02 ± 0.0030.05
7-MEOTA15.0 ± 2.421.0 ± 3.41.4
Compound 189.1 ± 17.378.8 ± 12.80.88

Data sourced from in vitro assays using human recombinant enzymes .

Molecular Docking and Binding Mode Analysis

Peripheral Anionic Site (PAS) Interactions

Derivatives like Compound 1 exhibit altered binding modes, localizing to the PAS near Trp279 and Phe290 . This peripheral binding fails to obstruct the catalytic gorge, resulting in minimal enzyme inhibition (IC50 = 89.1 µM) . The PAS affinity suggests potential for modulating amyloid-β aggregation, though this remains untested.

Comparative Analysis with Tacrine and Derivatives

Efficacy-Toxicity Trade-offs

While THA’s high potency (hAChE IC50 = 0.5 µM) is unmatched, its clinical utility is marred by hepatotoxicity . 7-MEOTA sacrifices potency for safety, offering a viable template for further optimization. Compound 1, though poorly inhibitory, demonstrates the feasibility of structural diversification to enhance selectivity .

Structure-Activity Relationships (SAR)

Key SAR insights include:

  • Methoxy Position: Substitution at position 7 reduces hepatotoxicity but lowers AChE affinity.

  • Amino Group: The primary amine at position 9 is critical for CAS binding; alkylation diminishes activity .

  • Side Chain Modifications: Bromoalkenyl derivatives (e.g., Compound 1) exhibit poor solubility and enzymatic inhibition, underscoring the need for balanced hydrophobicity .

Future Directions and Research Opportunities

Derivative Optimization Strategies

Proposed strategies include:

  • Hybrid Molecules: Combining 7-MEOTA with amyloid-β-targeting moieties to address multiple AD pathways.

  • Prodrug Approaches: Masking the amino group to improve bioavailability and reduce first-pass metabolism.

  • Nanoparticle Delivery: Enhancing brain penetration through lipid-based nanocarriers.

Unanswered Questions and Challenges

  • Long-Term Toxicity: Chronic exposure studies are needed to confirm hepatic safety.

  • Enzymatic Selectivity: Rational design to improve hAChE over hBChE inhibition.

  • Synthetic Yield: Optimizing reaction conditions to enhance derivatization efficiency.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator